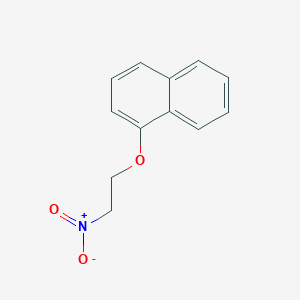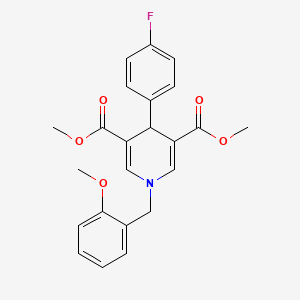
1-(2-nitroethoxy)naphthalene
Overview
Description
1-(2-Nitroethoxy)naphthalene is an organic compound belonging to the class of nitroaromatic compounds. It consists of a naphthalene ring system substituted with a nitroethoxy group at the 1-position. Nitroaromatic compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitroethoxy)naphthalene typically involves the nitration of naphthalene derivatives. One common method is the nitration of 1-nitronaphthalene using nitrogen dioxide (NO2) as the nitrating agent. This reaction is often carried out under mild conditions with catalysts such as nickel acetate (Ni(CH3COO)2·4H2O) or sulfated zirconia (SO42−/ZrO2) to enhance selectivity and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using mixed acids (nitric acid and sulfuric acid) as nitrating agents. These methods, while effective, often generate significant amounts of waste acids and byproducts, necessitating the development of greener and more efficient processes .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitroethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for naphthalene derivatives
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) in acetic acid (AcOH) or potassium permanganate (KMnO4) in alkaline conditions.
Reduction: Catalytic hydrogenation or reduction with sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with concentrated sulfuric acid, and halogenation with halogens in the presence of catalysts
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reaction conditions
Scientific Research Applications
1-(2-Nitroethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential use in drug development and as a lead compound for medicinal chemistry research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(2-nitroethoxy)naphthalene involves its interaction with molecular targets and pathways. For example, the compound can undergo metabolic activation to form reactive intermediates that interact with cellular proteins and DNA, leading to various biological effects. The nitro group can be reduced to form amino derivatives, which may further participate in biochemical pathways .
Comparison with Similar Compounds
1-Nitronaphthalene: A precursor in the synthesis of 1-(2-nitroethoxy)naphthalene.
2-Nitronaphthalene: Another nitroaromatic compound with similar chemical properties.
1,5-Dinitronaphthalene: A dinitro derivative with different reactivity and applications .
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitroethoxy group provides unique reactivity compared to other nitroaromatic compounds, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-(2-nitroethoxy)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-13(15)8-9-16-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPPASYKWOIHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3641516.png)
![1-{[(6-bromo-2-naphthyl)oxy]acetyl}indoline](/img/structure/B3641527.png)
![Methyl 4-[[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-propanoylamino]benzoate](/img/structure/B3641528.png)
![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3641536.png)

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B3641557.png)
![3,5-dichloro-N-(furan-2-ylmethyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3641565.png)
![2-iodo-N-(2-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3641569.png)
![5-(4-chlorophenyl)-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B3641588.png)
![2-chloro-N-[4-({[(4-chlorophenyl)thio]acetyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B3641590.png)
![4-(methoxycarbonyl)benzyl 4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B3641597.png)
![N-[4-(benzyloxy)phenyl]-1-methoxy-2-naphthamide](/img/structure/B3641604.png)
![N-(3-chloro-4-methylphenyl)-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B3641609.png)
![dimethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3641622.png)
